



Application Notes and Protocols: Characterization of Titanium Diboride (TiB₂) Thin Film Adhesion

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Compound of Interest		
Compound Name:	Titanium diboride	
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Audience: Researchers, scientists, and drug development professionals.

Introduction

Titanium diboride (TiB₂) thin films are renowned for their high hardness, excellent wear resistance, and chemical stability. The performance and reliability of these coatings in demanding applications are critically dependent on their adhesion to the substrate. Poor adhesion can lead to delamination and catastrophic failure of the coated component. Therefore, accurate and reproducible characterization of TiB₂ thin film adhesion is essential for quality control, process optimization, and predicting in-service performance.

This document provides detailed protocols for the most common methods used to evaluate the adhesion of TiB₂ thin films: the Scratch Test, the Rockwell-C Indentation Test, and the Pull-Off Test. It also presents a summary of typical quantitative and qualitative results found in the literature and outlines key factors that influence adhesion.

Data Presentation: Adhesion of TiB2 Thin Films

The following table summarizes typical adhesion values for TiB₂ thin films as determined by various characterization techniques. It is important to note that adhesion is not an intrinsic material property but is highly dependent on the deposition method, process parameters, substrate material, and substrate preparation.



Adhesion Test Method	Key Parameter	Typical Values for TiB ₂ Films	Substrate(s)	Notes
Scratch Test	Critical Load (Lc)	9.5 N - 28 N	316L Stainless Steel, Molybdenum, High-Speed Steel	Values can be significantly improved with interlayers or optimized deposition parameters. Lc1 often denotes cohesive failure (cracking), while Lc2/Lc3 indicates adhesive failure (delamination)[1] [2].
Rockwell-C Indentation	Adhesion Class	HF1 - HF6	Ti6Al4V, Steel	A qualitative assessment where HF1 signifies excellent adhesion with no delamination, and HF6 represents severe delamination. The goal is typically to achieve HF1 or HF2[3][4].
Pull-Off Test	Adhesion Strength	Data not readily available in cited literature	Metal, Plastic, Wood, Glass	This test provides a quantitative tensile strength value in MPa or

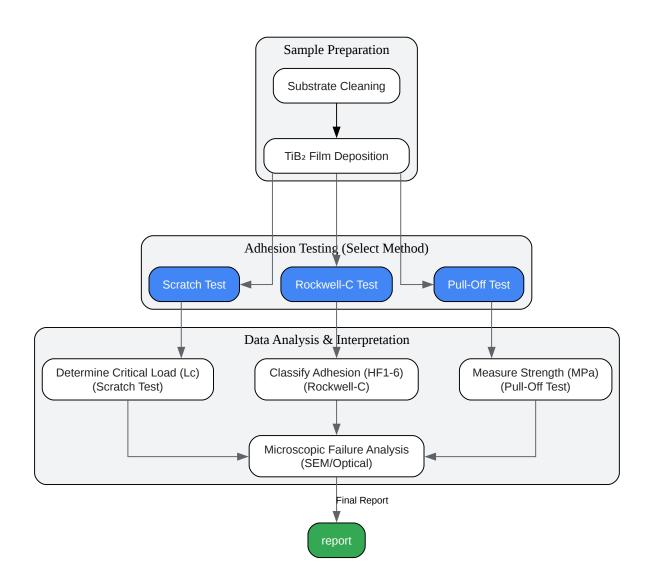


psi. While a standard method (ASTM D4541), specific values for TiB₂ are not commonly reported in general literature[5][6].

Experimental Workflows and Influencing Factors General Experimental Workflow for Adhesion Characterization

The following diagram illustrates a typical workflow for characterizing the adhesion of TiB₂ thin films, from sample preparation to data analysis.





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Caption: Workflow for TiB₂ thin film adhesion characterization.

Factors Influencing TiB2 Thin Film Adhesion



The adhesion of TiB₂ films is a complex property influenced by multiple factors during the deposition process and post-treatment. Understanding these relationships is key to optimizing film performance.



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Caption: Key factors affecting the adhesion of TiB₂ thin films.

Experimental ProtocolsProtocol 1: Scratch Test

Objective: To determine the critical loads at which a coating fails under a progressively increasing load from a diamond stylus. This semi-quantitative test is widely used for hard coatings like TiB₂.[7]

Standard: ASTM C1624, ISO 20502

Materials and Equipment:

- TiB2 coated substrate
- Scratch testing instrument with a Rockwell C diamond stylus (typically 200 μm radius)[7][8]
- Optical microscope (often integrated into the tester)
- Acoustic emission and frictional force sensors



Procedure:

- Sample Mounting: Securely mount the TiB₂ coated sample on the tester's stage to prevent any movement during the test.
- Parameter Setup:
 - Initial Load: Set a low initial load to ensure the stylus is in contact with the surface without causing damage (e.g., 1 N).[8]
 - Final Load: Set a final load sufficient to induce coating failure (e.g., 40 N to 100 N).[8]
 - Loading Rate: Define the rate at which the load increases over the scratch length (e.g., 40 N/min to 99 N/min).[8]
 - Scratch Speed: Set the transverse speed of the stylus (e.g., 4-5 mm/min).
 - Scratch Length: Define the total length of the scratch (e.g., 4-5 mm).[8]
- Test Execution: Initiate the test. The stylus will be drawn across the coating surface under the progressively increasing load. Simultaneously, record the acoustic emission signal and the tangential frictional force.[8]
- Microscopic Analysis: After the scratch is made, use the integrated optical microscope to carefully examine the entire scratch track.
- Critical Load (Lc) Determination:
 - Identify the points along the scratch where specific failure events occur.
 - Lc1 (Cohesive Failure): The load at which the first cracks appear within the coating, often at the edges of the scratch track.
 - Lc2 (Adhesive Failure): The load at which the first signs of delamination or chipping of the coating from the substrate are observed.[2]
 - Lc3 (Total Delamination): The load at which the coating is completely removed, exposing the substrate within the scratch track.[8]



- Correlate these visual observations with significant changes in the recorded acoustic emission and friction force data to precisely determine the critical loads.
- Replication: Perform multiple scratches (at least 3-5) on different areas of the sample to ensure reproducibility and report the average critical loads.

Protocol 2: Rockwell-C Indentation Test

Objective: To qualitatively assess the adhesion of a hard, thin coating by observing the damage around a standardized indentation.

Standard: VDI 3198, ISO 26443

Materials and Equipment:

- TiB₂ coated substrate (coating thickness typically < 5 μm, substrate hardness > 54 HRC for best results)[4]
- Standard Rockwell hardness tester
- Rockwell "C" diamond cone indenter (120° cone)[4]
- · High-magnification optical microscope

Procedure:

- Sample Placement: Place the coated sample on the anvil of the Rockwell hardness tester. Ensure the surface is perpendicular to the indenter.
- Indentation: Apply a standard Rockwell C scale load of 150 kg (1471 N).[4] The load is applied and removed according to the standard procedure for a Rockwell C hardness test.
- Microscopic Examination: Carefully remove the sample and examine the periphery of the indentation crater under an optical microscope.
- Classification: Classify the adhesion according to the standardized VDI 3198 chart, which defines six adhesion classes (Haftfestigkeitsklassen, HF).[4]



- HF1: No cracks or delamination around the indent. Excellent adhesion.
- HF2: A few, very short radial cracks at the edge of the indent. Good adhesion.
- HF3: More extensive radial cracking around the indent.
- HF4: Circular (conchoidal) cracking and some delamination at the indent edge.
- HF5: Significant delamination of the coating around the indent.
- HF6: Complete or near-complete delamination of the coating in the area surrounding the indent.
- Reporting: Report the adhesion classification (e.g., "Adhesion class HF1"). Only indents classified as HF1 and HF2 are typically regarded as having adequate adhesion for demanding applications.[4]

Protocol 3: Pull-Off Test

Objective: To measure the tensile force required to detach a coating from its substrate, providing a quantitative measure of adhesion strength.[5]

Standard: ASTM D4541, ISO 4624

Materials and Equipment:

- TiB₂ coated substrate
- Portable pull-off adhesion tester (e.g., Elcometer, PosiTest AT)[5]
- Test dollies (loading fixtures) of a specified diameter (e.g., 20 mm)
- High-strength, two-component epoxy adhesive
- Solvent for cleaning (e.g., acetone, alcohol)
- Cutting tool for scoring around the dolly (if required by specification)

Procedure:



Surface Preparation:

- Select a flat, representative area on the coated surface.
- Clean the surface of the coating and the face of the dolly with a suitable solvent to remove any contaminants. Lightly abrade the dolly face to promote glue adhesion.

Adhesive Application:

- Prepare the two-component epoxy according to the manufacturer's instructions.
- Apply a uniform, thin layer of the mixed adhesive to the face of the dolly. Avoid excess adhesive.

Dolly Attachment:

- Press the dolly firmly onto the prepared coating surface.
- Ensure the dolly is perpendicular to the surface. A slight twisting motion can help spread the adhesive evenly.
- Remove any excess adhesive that squeezes out from around the dolly's edge.
- Curing: Allow the adhesive to cure fully as specified by the manufacturer (typically 24 hours at ambient temperature). Curing time and temperature can significantly affect results.
- Scoring (Optional): If required by the test specification, carefully cut through the coating
 around the circumference of the dolly down to the substrate. Note that ASTM D4541 advises
 against this as it can introduce micro-cracking and lead to lower adhesion values.

Test Execution:

- Attach the actuator of the pull-off adhesion tester to the dolly.
- Apply a tensile load at a smooth, constant rate (e.g., a rate not exceeding 1 MPa/s or 150 psi/s is common for a 20mm dolly).[2]
- Continue to increase the load until the dolly is pulled off the surface.



- · Data Recording:
 - Record the maximum pull-off force (in MPa or psi) displayed by the gauge.
 - Examine the face of the dolly and the test area on the substrate to determine the nature of the failure. Classify the failure as either:
 - Adhesive Failure: Separation at the coating-substrate interface.
 - Cohesive Failure: Failure within the coating itself.
 - Glue Failure: Failure of the adhesive, indicating that the coating's adhesion is greater than the strength of the glue. This is an invalid test.
 - Record the percentage of each failure type if it is a combination.
- Replication: Perform a statistically significant number of tests (typically 3 or more) and report the mean and standard deviation of the pull-off strength.

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